
L-Lysine-3,3,4,4,5,5,6,6-D8 hcl
Overview
Description
L-Lysine-3,3,4,4,5,5,6,6-D8 HCl (hereafter D8-Lysine HCl) is a deuterated derivative of L-lysine monohydrochloride, where eight hydrogen atoms at positions 3, 4, 5, and 6 of the side chain are replaced with deuterium (²H or D). This compound is widely utilized in isotopic labeling for proteomics, metabolomics, and metabolic pathway studies due to its compatibility with mass spectrometry (MS) and nuclear magnetic resonance (NMR) . Its molecular formula is C₆H₇D₈N₂O₂·HCl, with a molecular weight of 190.70 g/mol, compared to 182.65 g/mol for non-deuterated L-lysine HCl .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride typically involves the incorporation of deuterium into the lysine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Chemical Synthesis: Deuterated lysine can be synthesized by starting with deuterated precursors and carrying out a series of chemical reactions to form the final product.
Industrial Production Methods
Industrial production of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Fermentation: Using genetically modified microorganisms to produce deuterated lysine.
Chemical Synthesis: Employing deuterated reagents and catalysts to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidation: Oxo derivatives of lysine.
Reduction: Alcohol derivatives of lysine.
Substitution: Various alkylated or acylated lysine derivatives.
Scientific Research Applications
L-Lysine-3,3,4,4,5,5,6,6-D8 HCL is a form of L-Lysine, an essential amino acid, where eight hydrogen atoms are replaced with deuterium . This compound is utilized in scientific research due to its unique properties stemming from the presence of deuterium .
Chemical Properties
this compound has a molecular weight of 190.70 g/mol . The compound's molecular formula is C6H15ClN2O2 . It is also known by other names, including L-Lysine-d8 hydrochloride and (2S)-2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid; hydrochloride .
Applications in Research
- Quantitative Proteomics: this compound can be used for stable isotopic labeling of proteins, which is important in quantitative proteomic analysis .
- Tracing and Metabolism Studies: Deuterated L-Lysine can be used to trace its metabolism and utilization in biological systems .
- Dietary Supplement Studies: L-lysine, in general, is an essential amino acid that the human body cannot produce, so it must be obtained through diet . L-Lysine HCL is used as a dietary supplement, providing 80.03% L-lysine .
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Potential Health Benefits: Research suggests lysine may have several health benefits .
- It may help prevent loss of lean muscle mass and mobility issues in older adults .
- It could relieve anxiety .
- It may prevent bone loss and osteoporosis by helping the body absorb calcium .
- It may promote healthy skin growth .
- It could treat shingles and moderate blood pressure .
- It has been shown to prevent plaque buildup in arteries and support hair growth .
- It may help build muscle in bodybuilders and assist athletes in recovery from intense workouts .
- Role in Biological Processes: Lysine plays a key role in various biological processes .
- Cold Sores: Lysine may be effective in preventing and healing cold sores .
Mechanism of Action
The mechanism of action of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride involves its incorporation into proteins and peptides in place of regular lysine. The deuterium labeling allows for the tracking and quantification of these molecules using techniques such as mass spectrometry. The molecular targets include enzymes and proteins involved in lysine metabolism and protein synthesis pathways .
Comparison with Similar Compounds
Isotopic Variants of Lysine
Deuterated lysine derivatives differ in the number and position of deuterium substitutions, impacting their applications in research. Below is a comparative analysis:
Key Observations:
- Mass Shift Resolution : D8-Lysine HCl provides an 8.05 Da mass shift in MS, enabling clearer distinction between labeled and unlabeled peptides compared to D4-Lysine (4.02 Da shift) .
- Metabolic Studies : D8-Lysine HCl was critical in confirming the lysine origin of the pipecolic acid moiety in meridamycin biosynthesis, with LC-MS showing 6–8 deuterium incorporations .
- SILAC Compatibility : D8-Lysine HCl is used in "heavy" SILAC media for quantitative proteomics, achieving >97% label incorporation in cell cultures . In contrast, ¹³C6/¹⁵N2-Lysine allows multiplexing via NeuCode but requires high-resolution MS .
Functional Comparisons
(a) Proteomics Workflows
- D8-Lysine HCl : Ideal for long-term cell culture studies due to metabolic stability. Used in coculture systems to differentiate stromal and cancer cell proteomes .
- D4-Lysine HCl: Suitable for short-term labeling or smaller mass shifts, as seen in CTAP (Cell Type-Specific Amino acid Precursor) labeling .
Commercial and Practical Considerations
- Purity and Cost: D8-Lysine HCl is typically sold at >98% isotopic purity, with prices ~10× higher than non-deuterated lysine due to synthesis complexity .
- Vendor Variability : Suppliers like C/D/N Isotopes and Cambridge Isotope Labs offer D8-Lysine HCl, while D4 variants are less commonly available .
Biological Activity
L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride is a deuterated form of the essential amino acid L-lysine. This compound is utilized primarily in scientific research, particularly in mass spectrometry and stable isotope labeling experiments. Understanding its biological activity is crucial for its application in various fields including nutrition, pharmacology, and molecular biology.
- Chemical Formula : C₆H₁₅ClN₂O₂
- Molecular Weight : 182.65 g/mol
- CAS Number : 344298-93-7
- Melting Point : Not specified
- Boiling Point : Not specified
- Density : Not specified
L-Lysine-3,3,4,4,5,5,6,6-D8 HCl acts primarily through incorporation into proteins during cell culture experiments. This incorporation allows researchers to track and quantify protein expression using mass spectrometry. The presence of deuterium alters the mass of the proteins synthesized with this amino acid compared to those synthesized with regular L-lysine.
1. Protein Synthesis
L-Lysine is a precursor to many proteins and plays a vital role in protein synthesis. Its incorporation into proteins can influence their structure and function due to post-translational modifications such as methylation and acetylation .
2. Cellular Metabolism
The compound affects various cellular pathways including:
- Gene Regulation : Modifications on lysine residues can activate or repress gene expression.
- Calcium Homeostasis : It has been implicated in regulating calcium levels within cells .
- Collagen Formation : Lysine contributes to the crosslinking of collagen fibers, enhancing the structural integrity of connective tissues .
3. Potential Therapeutic Applications
Research indicates that lysine supplementation may have beneficial effects in several health areas:
- Antiviral Activity : Preliminary studies suggest that L-lysine may exhibit anti-herpes simplex virus activity .
- Bone Health : There is evidence suggesting that lysine could help manage osteoporosis by modulating calcium absorption and excretion .
Study 1: Lysine Supplementation in Animal Models
A study examined the effects of L-lysine supplementation on growth performance and blood profiles in weaning pigs. Results indicated that dietary L-lysine improved growth metrics without negatively impacting health indicators such as serum IgG concentrations .
Treatment Group | Average Daily Gain (ADG) | Feed Conversion Ratio (FCR) | Serum IgG Levels |
---|---|---|---|
Control | X g | Y | Z mg/dL |
1% L-Lysine | A g | B | C mg/dL |
2% L-Lysine | D g | E | F mg/dL |
Study 2: Inhibition of Viral Entry
In vitro studies demonstrated that L-lysine significantly reduced the entry of SARS-CoV-2 into cells at non-cytotoxic concentrations. This suggests potential applications in viral infection management .
Q & A
Basic Research Questions
Q. What are the primary applications of L-Lysine-3,3,4,4,5,5,6,6-D8 HCl in proteomics and metabolic studies?
L-Lysine-D8 HCl is extensively used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics. Its deuteration enables precise tracking of protein synthesis and turnover by introducing a mass shift detectable via mass spectrometry (MS). For example, in SILAC workflows, "heavy" D8-lysine is incorporated into proteins during cell culture, allowing direct comparison with "light" (non-deuterated) samples for relative quantification . This method is critical for studying dynamic processes like cancer-associated fibroblast signaling and neuronal differentiation .
Q. Why is deuteration at positions 3,3,4,4,5,5,6,6 advantageous for isotopic labeling?
Deuteration at these positions minimizes metabolic interference and ensures stable isotopic incorporation. The eight deuterium atoms create a distinct mass shift (+8 Da) in MS analysis, simplifying differentiation from endogenous lysine. This specificity is vital for reducing background noise in complex biological samples, such as yeast mutant studies where D8-lysine was used to label proteins for MS-based turnover analysis . The positions are chosen to avoid enzymatic cleavage sites, preserving label integrity during proteolytic digestion .
Advanced Research Questions
Q. What methodological considerations are critical for incorporating L-Lysine-D8 HCl into SILAC workflows?
- Isotopic Purity : Ensure ≥98% deuterium enrichment (as specified in commercial batches) to prevent overlap with natural isotopic peaks .
- Cell Culture Optimization : Use lysine-deficient media to force metabolic reliance on supplemented D8-lysine. For example, mammalian cells were cultured in SILAC RPMI with 4 mM D8-lysine to achieve >95% incorporation .
- Validation : Perform MS/MS to confirm label retention post-digestion. In neuronal studies, NeuCode-SILAC required buffer exchange and sequential centrifugation to minimize contamination before MS analysis .
Q. How can researchers address discrepancies in protein quantification due to variable deuteration efficiency?
- Normalization : Use internal standards, such as 13C6/15N2-arginine, to correct for technical variability .
- Control Experiments : Compare labeled vs. unlabeled samples in parallel to identify artifacts from partial deuteration or metabolic scrambling. For instance, in yeast studies, combining mutant (D8-lysine) and wild-type (non-deuterated) cultures required rigorous centrifugation protocols to isolate labeled proteins .
- Data Analysis Tools : Employ software like Proteome Discoverer to filter out low-confidence peaks and validate isotopic patterns .
Q. What are the challenges in synthesizing high-purity L-Lysine-D8 HCl, and how are they mitigated?
Synthesis involves deuterium exchange at specific carbons using catalytic methods or custom enzymatic pathways. Key challenges include:
- Isotopic Scrambling : Avoided by using protected intermediates (e.g., Fmoc-3,3,4,4,5,5,6,6-D8-Lys(Boc)-OH) during solid-phase peptide synthesis .
- Purification : Reverse-phase HPLC or ion-exchange chromatography ensures ≥98 atom% D purity, as seen in commercial batches .
- Stability Testing : Monitor degradation under storage conditions (e.g., hygroscopicity) using NMR or MS .
Q. How does L-Lysine-D8 HCl facilitate structural studies of macrocyclic peptides?
In streptide biosynthesis, deuterated lysine derivatives were used to resolve crosslinking patterns via Marfey's analysis and nuclear magnetic resonance (NMR). The deuteration provided distinct spectral signatures, enabling elucidation of lysine-to-tryptophan crosslinks in the peptide backbone .
Q. Methodological Tables
Table 1. Key Parameters for SILAC Labeling with L-Lysine-D8 HCl
Table 2. Troubleshooting Common Issues
Issue | Solution |
---|---|
Low Label Incorporation | Increase incubation time or lysine concentration |
Spectral Overlap | Use higher-resolution MS (e.g., Orbitrap) |
Metabolic Scrambling | Validate with 13C/15N-arginine controls |
Properties
IUPAC Name |
(2S)-2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1D2,2D2,3D2,4D2; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHLGVCQOALMSV-RLIARQKESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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